molecular formula C7H9N5O B15369233 1H-Purin-2-amine, 6-methoxy-N-methyl- CAS No. 50704-44-4

1H-Purin-2-amine, 6-methoxy-N-methyl-

Cat. No.: B15369233
CAS No.: 50704-44-4
M. Wt: 179.18 g/mol
InChI Key: JXSWDAFADOZSBN-UHFFFAOYSA-N
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Description

1H-Purin-2-amine, 6-methoxy-N-methyl- (CAS: 50704-44-4) is a purine derivative with the molecular formula C₇H₉N₅O and a molecular weight of 179.18 g/mol . Structurally, it features a methoxy group at the 6-position and an N-methyl substitution on the 2-amine group. coli Gyrase B and Topoisomerase IIα, as evidenced by its Glide Gscore values in molecular docking studies .

Properties

CAS No.

50704-44-4

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

6-methoxy-N-methyl-7H-purin-2-amine

InChI

InChI=1S/C7H9N5O/c1-8-7-11-5-4(9-3-10-5)6(12-7)13-2/h3H,1-2H3,(H2,8,9,10,11,12)

InChI Key

JXSWDAFADOZSBN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C(=N1)OC)NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are influenced by substitutions at the 6-position and modifications to the amine groups. Below is a detailed comparison with analogs:

Substituent Variations at the 6-Position
Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
1H-Purin-2-amine, 6-methoxy-N-methyl- Methoxy-N-methyl C₇H₉N₅O 179.18 Glide Gscores: −6.929 (E. coli Gyrase B), −7.152 (Topoisomerase IIα)
1H-Purin-2-amine, 6-(methylthio)- Methylthio C₆H₇N₅S 181.22 Higher hydrophobicity (logP ≈ 0.218 vs. 0.237 for methoxy analog)
6-Ethylguanine Ethoxy C₇H₉N₅O 179.18 Bulkier substituent; reduced binding affinity compared to methoxy derivatives
2-Anilino-6-cyclohexylmethoxypurine Cyclohexylmethoxy C₁₈H₂₁N₅O 323.40 Larger substituent increases steric hindrance, potentially lowering enzymatic affinity

Key Findings :

  • Methoxy vs. Methylthio : The methoxy group in the target compound provides moderate hydrophilicity (logP = 0.237) , while the methylthio analog (C₆H₇N₅S) exhibits slightly higher hydrophobicity, which may enhance membrane permeability but reduce solubility .
  • Ethoxy Substitution : The ethyl group in 6-ethylguanine introduces steric bulk, which may explain its lower inhibitory activity compared to the methoxy derivative .
Amine Group Modifications
Compound Name Amine Substitution Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
1H-Purin-2-amine, 6-methoxy-N-methyl- N-methyl at 2-position C₇H₉N₅O 179.18 Enhanced target binding due to optimized steric effects
1H-Purin-6-amine, N-methyl N-methyl at 6-position C₆H₇N₅ 149.15 Lower molecular weight; reduced binding affinity

Key Findings :

  • Positional Effects : The 2-amine substitution in the target compound allows for better hydrogen bonding with enzymes like Topoisomerase IIα compared to 6-amine derivatives (e.g., 1H-Purin-6-amine, N-methyl ) .
  • Methylation Impact : N-methylation at the 2-position improves metabolic stability by reducing susceptibility to deamination .

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